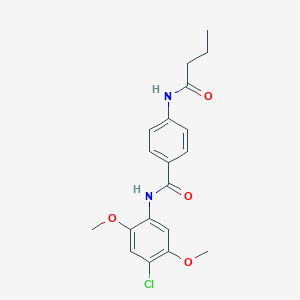
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to induce apoptosis and inhibit the proliferation of cancer cells. In neuroscience, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission. In infectious diseases, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to inhibit the replication of viruses and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is its potential as a therapeutic agent in various fields, including cancer research, neuroscience, and infectious diseases. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. In cancer research, further studies are needed to investigate the specific mechanisms by which 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide induces apoptosis and inhibits cell proliferation. In neuroscience, more research is needed to determine the specific ion channels and neurotransmitter receptors that are modulated by 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. In infectious diseases, further studies are needed to investigate the potential use of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide as a therapeutic agent against a wider range of viruses and bacteria.
In conclusion, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide as a therapeutic agent in cancer research, neuroscience, and infectious diseases.
Métodos De Síntesis
The synthesis of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves the reaction of 4-chloro-2,5-dimethoxybenzoic acid with butanoyl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with 4-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroscience, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use as a therapeutic agent for neurological disorders. In infectious diseases, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the replication of viruses and bacteria.
Propiedades
Nombre del producto |
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C19H21ClN2O4 |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-4-5-18(23)21-13-8-6-12(7-9-13)19(24)22-15-11-16(25-2)14(20)10-17(15)26-3/h6-11H,4-5H2,1-3H3,(H,21,23)(H,22,24) |
Clave InChI |
REPMGKHEYHDFDV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)

![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)

![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)

![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)



![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)